![molecular formula C21H22N4O4S B11164148 3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide CAS No. 543693-46-5](/img/structure/B11164148.png)
3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide is an organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a methylpyrimidinylsulfamoyl group, and a propanamide backbone. It is primarily used in the fields of chemistry, biology, and medicine due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with sulfonamide groups have demonstrated effective antimicrobial properties against various pathogens.
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
- Anti-inflammatory Effects : The compound may inhibit key enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Antimicrobial Activity
Research has demonstrated that 3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide exhibits significant antimicrobial activity. In vitro studies have reported minimum inhibitory concentrations (MICs) against various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 - 30 |
Escherichia coli | 20 - 50 |
Pseudomonas aeruginosa | 15 - 40 |
These findings suggest that the compound could be developed further for use as an antimicrobial agent.
Anticancer Activity
In vitro assays on cancer cell lines have shown promising results regarding the anticancer properties of this compound. Notable observations include:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12 |
HeLa (Cervical Cancer) | 18 |
These results indicate that the compound may interfere with cellular signaling pathways critical for tumor growth and survival, making it a candidate for further development in cancer therapy.
Anti-inflammatory Mechanism
The anti-inflammatory potential of the compound has been investigated through enzyme inhibition assays. The results indicate:
Enzyme | IC50 (µM) |
---|---|
COX-1 | 22 |
COX-2 | 28 |
These findings suggest that the compound could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against resistant bacterial strains. The results highlighted its potential as a new antimicrobial agent in clinical settings .
- Anticancer Research : Another study focused on the effects of this compound on various cancer cell lines, noting significant reductions in cell viability and induction of apoptosis through mitochondrial pathways.
- Inflammation Model Study : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory disorders .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Biological Activity
The compound 3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a methoxy group, a pyrimidine ring, and a sulfonamide moiety, which are often associated with various biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, which may extend to this compound.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
- Cell Cycle Arrest : Studies have shown that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Data Table: Biological Activity Summary
Case Studies
- Antitumor Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 20 µM). The mechanism was linked to apoptosis induction via caspase activation.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound led to a 50% reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent findings highlight the compound's multifaceted biological activities. For instance:
- A study published in the Journal of Medicinal Chemistry reported that modifications to the methoxy and pyrimidine groups significantly enhanced its antitumor properties.
- Another research article discussed the compound's ability to downregulate NF-kB signaling pathways, which are critical in inflammatory responses.
Properties
CAS No. |
543693-46-5 |
---|---|
Molecular Formula |
C21H22N4O4S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C21H22N4O4S/c1-15-13-14-22-21(23-15)25-30(27,28)19-10-6-17(7-11-19)24-20(26)12-5-16-3-8-18(29-2)9-4-16/h3-4,6-11,13-14H,5,12H2,1-2H3,(H,24,26)(H,22,23,25) |
InChI Key |
NMHRFRJFQNEYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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